

Spectroscopic Profile of 3-Methyluracil: A Technical Guide

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Compound of Interest

Compound Name: 3-Methyluracil

Cat. No.: B189468

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-methyluracil** (C5H6N2O2), a pyrimidine derivative of significant interest in various scientific domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3-Methyluracil, also known as 3-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil with a methyl group at the N3 position.^{[1][2]} Its fundamental properties are summarized below.

Property	Value	Reference
Molecular Formula	<chem>C5H6N2O2</chem>	[1] [3] [4]
Molecular Weight	126.11 g/mol	[1] [3] [4]
IUPAC Name	3-methyl-1H-pyrimidine-2,4-dione	[1]
CAS Number	608-34-4	[1] [4]

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **3-Methyluracil**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of **3-methyluracil** is expected to show signals corresponding to the methyl protons and the vinyl protons on the pyrimidine ring. The exact chemical shifts can vary based on the solvent used.[5]

Assignment	Chemical Shift (δ) ppm (Predicted)	Multiplicity	Integration
N-CH ₃	~3.2	Singlet	3H
C5-H	~5.8	Doublet	1H
C6-H	~7.6	Doublet	1H
N1-H	~11.2	Broad Singlet	1H

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides insights into the carbon framework of the molecule.

Assignment	Chemical Shift (δ) ppm (Predicted)
N-CH ₃	~27
C5	~102
C6	~141
C2 (C=O)	~152
C4 (C=O)	~164

Infrared (IR) Spectroscopy

The IR spectrum of **3-methyluracil** reveals the presence of key functional groups. The data presented here is based on the KBr wafer technique.[1]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Strong, Broad	N-H Stretching
~3100	Medium	C-H Stretching (Aromatic/Vinylic)
~1710	Strong	C=O Stretching (Carbonyl)
~1650	Strong	C=O Stretching (Carbonyl) & C=C Stretching
~1420	Medium	C-N Stretching
~780	Medium	C-H Bending (Out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry of **3-methyluracil** was performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
126	~100	[M] ⁺ (Molecular Ion)
99	~90	[M-HCN] ⁺
83	~40	[M-HNCO] ⁺
69	~90	[M-C ₃ H ₃ NO] ⁺
42	~48	[C ₂ H ₂ O] ⁺ or [C ₃ H ₆] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of purified **3-methyluracil** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.[5] Ensure complete dissolution, using sonication if necessary.[5]
- Data Acquisition:
 - Acquire a standard ¹H NMR spectrum to determine the spectral width.
 - For ¹³C NMR, use a standard proton-decoupled pulse sequence.
 - If labile protons (like N-H) need confirmation, a D2O exchange experiment can be performed.[5][6] Add a drop of D2O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.[5][6]
- Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of **3-methyluracil** with dry potassium bromide (KBr) powder in an agate mortar and pestle. Compress the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty pellet holder or a pure KBr pellet and subtract it from the sample spectrum.
- Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (GC-MS)

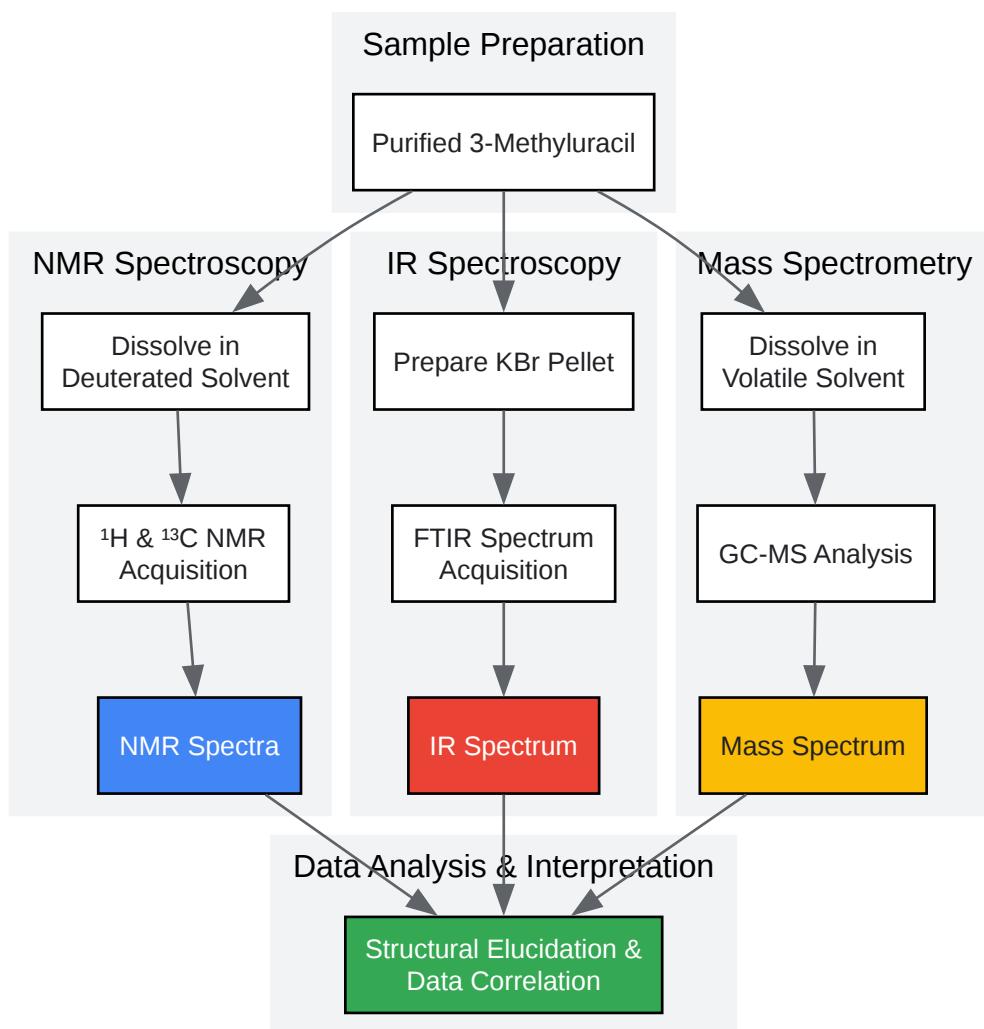
- Sample Preparation: Prepare a dilute solution of **3-methyluracil** in a volatile organic solvent (e.g., methanol, acetonitrile).[7]
- Chromatographic Separation (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., C18 reverse-phase).[7] The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

- Mass Analysis (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is typically used.[8] The mass analyzer (e.g., quadrupole) scans a specified mass-to-charge (m/z) range.
- Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Methyluracil**.

General Workflow for Spectroscopic Analysis of 3-Methyluracil



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Caption: Spectroscopic analysis workflow for **3-Methyluracil**.

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